molecular formula C23H14BrFN2O3 B14104417 1-(4-Bromophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Bromophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14104417
M. Wt: 465.3 g/mol
InChI Key: ADMFQMCGOKUHLN-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of bromophenyl, fluoro, and methylpyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and solvents to ensure high yield and purity . The process may also involve steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The bromophenyl and fluoro groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(4-Bromophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H14BrFN2O3

Molecular Weight

465.3 g/mol

IUPAC Name

1-(4-bromophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H14BrFN2O3/c1-12-3-2-4-18(26-12)27-20(13-5-7-14(24)8-6-13)19-21(28)16-11-15(25)9-10-17(16)30-22(19)23(27)29/h2-11,20H,1H3

InChI Key

ADMFQMCGOKUHLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)Br

Origin of Product

United States

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